molecular formula C15H20BFO5 B12513441 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B12513441
M. Wt: 310.13 g/mol
InChI Key: IHOXLDFWVADCSZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with ethoxy, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the borylation of a suitable precursor, such as a halogenated benzoic acid derivative, using a boron reagent like bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The combination of ethoxy, fluoro, and dioxaborolan groups provides a versatile platform for various chemical transformations and applications .

Properties

Molecular Formula

C15H20BFO5

Molecular Weight

310.13 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C15H20BFO5/c1-6-20-11-8-9(13(18)19)7-10(17)12(11)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,18,19)

InChI Key

IHOXLDFWVADCSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)OCC

Origin of Product

United States

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